Chiral Purity and Absolute Configuration: (R)- vs. (S)-Enantiomer
The (R)-enantiomer is the stereoisomer required for potent MELK kinase inhibition (IC50 = 1 nM) disclosed in US 9,120,749, whereas the corresponding (S)-enantiomer exhibits no measurable activity at 1 µM in the same assay [1]. Commercially, the (R)-enantiomer is supplied at ≥95% purity (AKSci) or 98% purity (Leyan), while the (S)-enantiomer (CAS 1353999-51-5) is listed as discontinued across multiple vendors, indicating both lower synthetic demand and inferior biological relevance .
| Evidence Dimension | Stereochemical identity and biological activity |
|---|---|
| Target Compound Data | (R)-enantiomer: MELK IC50 = 1 nM; commercial purity 95‑98% |
| Comparator Or Baseline | (S)-enantiomer: MELK IC50 >1 µM; commercial availability: discontinued |
| Quantified Difference | >1,000‑fold difference in enzymatic potency; (S)-enantiomer not commercially viable |
| Conditions | MELK kinase inhibition assay, FITC‑histone H3 peptide substrate, pH 7.4, 2°C [1]; vendor purity certificates |
Why This Matters
Procuring the incorrect enantiomer leads to a complete loss of target activity, making stereochemical specification an absolute requirement for kinase‑focused medicinal chemistry.
- [1] BindingDB entry BDBM177284; Oncotherapy Science (2015) US Patent 9,120,749. IC50 data for (R)-configured MELK inhibitor scaffold. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=177284 View Source
